4,5-Dibromo-2-methyl-2H-1,2,3-triazole

概要

説明

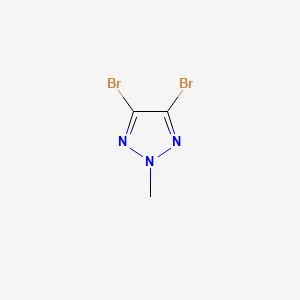

4,5-Dibromo-2-methyl-2H-1,2,3-triazole: is a chemical compound with the molecular formula C3H3Br2N3. It is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms.

準備方法

Synthetic Routes and Reaction Conditions: 4,5-Dibromo-2-methyl-2H-1,2,3-triazole can be synthesized from 4,5-dibromo-1H-1,2,3-triazole and iodomethane. The reaction typically involves the use of a base such as potassium carbonate in a solvent like tetrahydrofuran, under controlled temperatures ranging from -10°C to 40°C . The reaction proceeds with the addition of iodomethane to the triazole compound, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .

化学反応の分析

Types of Reactions: 4,5-Dibromo-2-methyl-2H-1,2,3-triazole undergoes various chemical reactions, including substitution reactions. For instance, it can react with butyllithium in diethyl ether or tetrahydrofuran at low temperatures to form lithiated derivatives, which can then be quenched with different reagents to yield various substituted triazoles .

Common Reagents and Conditions:

Substitution Reactions: Butyllithium, diethyl ether, tetrahydrofuran, aqueous ammonium chloride, carbon dioxide, methyl chloroformate, benzophenone, dimethyl or diphenyl disulfide.

Reaction Conditions: Low temperatures, typically below 0°C, to ensure the stability of intermediates and high yields of the desired products.

Major Products: The major products formed from these reactions include various 5-substituted triazoles, such as 5-methylsulfanyl-1H-1,2,3-triazole and 4-phenylsulfanyl-2H-1,2,3-triazole .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

4,5-Dibromo-2-methyl-2H-1,2,3-triazole exhibits notable antimicrobial properties. Research has shown that derivatives of this compound can act against a range of pathogens including bacteria and fungi. For instance, studies have indicated that certain derivatives possess effective inhibitory activities against strains such as Staphylococcus aureus and Candida albicans .

Anti-inflammatory Properties

Recent findings suggest that triazole derivatives can serve as potential anti-inflammatory agents. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In vitro studies demonstrated that specific derivatives showed significant inhibition of COX-2 activity, indicating potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Fungicides

Due to its structural features, this compound has been investigated for use as a fungicide. Its efficacy against various plant pathogens makes it a candidate for protecting crops from fungal infections. Research has demonstrated that formulations containing this compound can reduce the incidence of fungal diseases in crops such as wheat and maize .

Material Science

Polymer Chemistry

The incorporation of triazole compounds into polymer matrices has garnered interest due to their ability to enhance thermal stability and mechanical properties. This compound can be utilized as a building block in the synthesis of novel polymeric materials with improved characteristics suitable for various industrial applications .

Synthesis and Functionalization

Synthetic Pathways

The synthesis of this compound can be achieved through several methods including bromination and alkylation reactions. These synthetic routes allow for the introduction of various functional groups that can tailor the compound's properties for specific applications .

Table: Synthetic Routes for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Bromination | Reaction with bromine in an inert atmosphere | Varies |

| Alkylation | Alkylation using iodomethane under controlled conditions | 61.2 |

| Lithiation followed by quenching | Treatment with butyllithium followed by various quenching agents | 71–93 |

Case Studies

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various triazole derivatives highlighted the effectiveness of this compound against resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .

Case Study: Agricultural Application

Field trials assessing the fungicidal activity of formulations containing this compound demonstrated a marked reduction in fungal infection rates compared to untreated controls. This suggests its potential as an effective agricultural fungicide .

作用機序

The mechanism of action of 4,5-dibromo-2-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of monoacylglycerol acyltransferase 3, it binds to the active site of the enzyme, preventing the conversion of monoacylglycerol to diacylglycerol. This inhibition can modulate lipid metabolism and has potential therapeutic benefits .

類似化合物との比較

4,5-Dibromo-1H-1,2,3-triazole: Similar structure but lacks the methyl group at the 2-position.

4,5-Dibromo-2H-1,2,3-triazole: Similar structure but without the methyl group.

Uniqueness: 4,5-Dibromo-2-methyl-2H-1,2,3-triazole is unique due to the presence of both bromine atoms and a methyl group, which confer distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic applications and as a selective inhibitor in biological research .

生物活性

4,5-Dibromo-2-methyl-2H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family, characterized by the presence of two bromine atoms at the 4 and 5 positions of the triazole ring. This compound has garnered attention due to its diverse biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

The biological activity of triazole derivatives is largely attributed to their ability to interact with various biological targets. The 1,2,3-triazole ring can engage in multiple interactions such as:

- Electrostatic interactions

- Pi-anion interactions

- Hydrogen bonding

- Van der Waals interactions

These interactions allow triazoles to modulate biochemical pathways by inhibiting key enzymes and receptors involved in disease processes.

Antifungal Activity

Triazoles are well-known for their antifungal properties due to their ability to inhibit cytochrome P450 enzymes (specifically CYP51), which are crucial for ergosterol biosynthesis in fungi. This inhibition leads to impaired fungal cell membrane integrity and ultimately cell death .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- A study evaluating various triazole derivatives against human cancer cell lines demonstrated that certain derivatives exhibited GI50 values below 10 nM against multiple cancer types including melanoma and ovarian cancer .

- In silico docking studies suggested that these compounds could effectively bind to tubulin at the colchicine site, indicating a potential mechanism for disrupting cancer cell proliferation .

Case Studies

-

Study on Anticancer Activity :

- A series of 4,5-disubstituted triazoles were synthesized and evaluated for their anti-cancer activities against a panel of 60 human cancer cell lines. Notably, some analogues showed potent growth inhibition with GI50 values <10 nM against several cancer types including gliosarcoma and non-small cell lung cancer .

Compound Cancer Type GI50 (nM) 2e Gliosarcoma 7.5 2l Ovarian <10 2m Melanoma <10 - Antimicrobial Evaluation :

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable properties for therapeutic applications. Its boiling point is around 347.5 °C and melting point approximately 35–36 °C. These properties indicate stability under physiological conditions.

特性

IUPAC Name |

4,5-dibromo-2-methyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2N3/c1-8-6-2(4)3(5)7-8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHACSBPYOBEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(C(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618457 | |

| Record name | 4,5-Dibromo-2-methyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28938-17-2 | |

| Record name | 4,5-Dibromo-2-methyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。